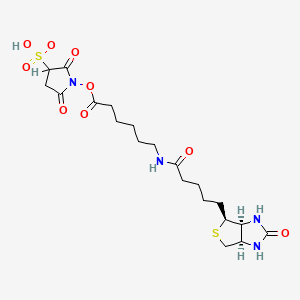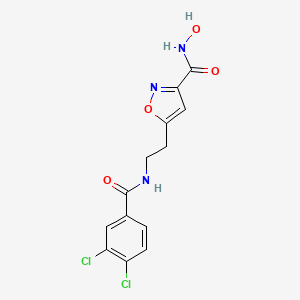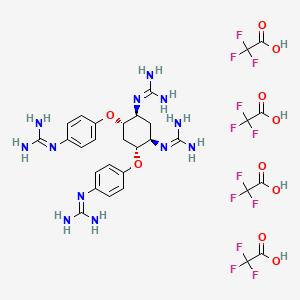
磺酰基-NHS-LC-生物素
描述
Sulfo-NHS-LC-Biotin, or Sulfosuccinimidyl 6-(biotinamido) Hexanoate, is a long chain, water soluble biotinylation reagent that is reactive toward primary amine groups. Similar to Sulfo-NHS-Biotin, Sulfo-NHS-LC-Biotin is designed to target cell surface proteins.
科学研究应用
蛋白质标记
磺酰基-NHS-LC-生物素广泛用于蛋白质标记。 它是一种中等长度、水溶性的生物素化试剂,用于标记抗体、蛋白质和其他具有伯胺的分子 {svg_1}。 生物素化的蛋白质可以使用链霉亲和素树脂或探针轻松检测 {svg_2}.
细胞表面标记
这种化合物也用于细胞表面标记。 它仅生物素化完整细胞的表面蛋白质,因为带负电荷的试剂不能渗透细胞膜 {svg_3}。 这种对细胞表面蛋白质的特定标记是这些独特的水溶性和膜不可渗透试剂的常见应用 {svg_4}.
蛋白质纯化
磺酰基-NHS-LC-生物素用于蛋白质纯化,从复杂的混合物中分离生物素化蛋白质 {svg_5}。 生物素-链霉亲和素相互作用是自然界中最强的非共价相互作用之一,使其成为蛋白质纯化的理想选择。
蛋白质的检测和可视化
结合链霉亲和素偶联探针,磺酰基-NHS-LC-生物素可用于各种应用中的蛋白质检测和可视化,例如ELISA、斑点印迹或Western印迹 {svg_6}.
细胞膜蛋白的研究
细胞表面生物素化已成为研究受体和转运蛋白的表达和调控、区分位于细胞器膜上的质膜蛋白以及极性上皮细胞中膜蛋白分布的重要工具 {svg_7}.
作用机制
Target of Action
Sulfo-NHS-LC-Biotin, also known as Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, primarily targets proteins that have primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide .
Mode of Action
The compound interacts with its targets by reacting with primary amines (-NH2) in alkaline buffers to form stable amide bonds . This reaction is facilitated by the N-Hydroxysulfosuccinimide (NHS) esters of biotin, which are popular types of biotinylation reagents .
Biochemical Pathways
The primary biochemical pathway affected by Sulfo-NHS-LC-Biotin is the biotinylation of proteins . Biotinylation is a process where biotin is attached to proteins, antibodies, and other macromolecules, facilitating their immobilization, purification, or detection using streptavidin resins or probes .
Pharmacokinetics
Sulfo-NHS-LC-Biotin is water-soluble, which allows reactions to be performed in the absence of organic solvents such as DMSO or DMF . This property enhances the compound’s bioavailability.
Result of Action
The result of Sulfo-NHS-LC-Biotin’s action is the biotinylation of proteins . This enables the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label .
Action Environment
The action of Sulfo-NHS-LC-Biotin is influenced by environmental factors such as pH and temperature. The compound is reactive in pH 7.0-9.0 . It is also recommended to store the compound desiccated at -20°C to maintain its reactivity . Furthermore, the compound’s water solubility and inability to permeate cell membranes make it ideal for specific labeling of cell surface proteins .
生化分析
Biochemical Properties
Sulfo-NHS-LC-Biotin reacts with primary amines (-NH2), such as lysine side-chains, or the amino-termini of polypeptides, to form stable amide bonds . This reaction results in the biotinylation of the protein, which allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system .
Cellular Effects
Sulfo-NHS-LC-Biotin is membrane impermeable, meaning it only biotinylates surface proteins of whole cells . This property makes it a useful tool for studying the expression and regulation of receptors and transporters, differentiation of plasma membrane proteins from those localized to organelle membranes, and distribution of membrane proteins in polarized epithelial cells .
Molecular Mechanism
The molecular mechanism of Sulfo-NHS-LC-Biotin involves the formation of stable amide bonds with primary amines in proteins . This is achieved through the reaction of the NHS-activated biotin with primary amino groups (-NH2) in alkaline buffers .
Temporal Effects in Laboratory Settings
Sulfo-NHS-LC-Biotin is moisture-sensitive . It is shipped at ambient temperature and should be stored desiccated at -20°C upon receipt . The product can be stored for up to 12 months .
Metabolic Pathways
Sulfo-NHS-LC-Biotin does not directly participate in metabolic pathways. Instead, it is used as a tool to label and study proteins involved in these pathways .
Transport and Distribution
Due to its negative charge and water solubility, Sulfo-NHS-LC-Biotin cannot permeate the cell membrane . Therefore, it is primarily localized on the cell surface where it interacts with surface proteins .
Subcellular Localization
As Sulfo-NHS-LC-Biotin is membrane impermeable, it is localized on the cell surface . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
sodium;1-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1/t12-,13-,14?,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWLCLUQNFDIS-GTSONSFRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N4NaO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127062-22-0 | |
| Record name | Sulphosuccinimidyl-6-(biotinamido)hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulfo-NHS-LC-Biotin interact with its target molecules?
A1: Sulfo-NHS-LC-Biotin reacts with primary amines, primarily those found on lysine residues and the N-termini of proteins. [, , ] The N-hydroxysuccinimide (NHS) ester group of Sulfo-NHS-LC-Biotin reacts with the amine group, forming a stable amide bond and covalently attaching biotin to the target protein.
Q2: What are the downstream effects of biotinylating a protein with Sulfo-NHS-LC-Biotin?
A2: Biotinylation allows for the subsequent isolation or detection of the labeled protein using streptavidin-based affinity purification or detection methods. [, , ] This enables researchers to study protein localization, identify interaction partners, and investigate protein function.
Q3: What is the molecular formula and weight of Sulfo-NHS-LC-Biotin?
A3: The molecular formula of Sulfo-NHS-LC-Biotin is C19H29N5O10S2. Its molecular weight is 555.6 g/mol.
Q4: Is there any spectroscopic data available for Sulfo-NHS-LC-Biotin?
A4: While specific spectroscopic data for Sulfo-NHS-LC-Biotin might be found in supplier documentation, research articles primarily focus on its application. Spectroscopic techniques like NMR and mass spectrometry are used to confirm the biotinylation of target proteins and identify the modification sites. [, , ]
Q5: Under what conditions is Sulfo-NHS-LC-Biotin typically used?
A5: Sulfo-NHS-LC-Biotin is typically used in buffered aqueous solutions at near-physiological pH (around 7.4). [, , ] Its water solubility makes it suitable for labeling live cells.
Q6: How does the stability of Sulfo-NHS-LC-Biotin impact its applications?
A6: Sulfo-NHS-LC-Biotin is susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to use freshly prepared solutions and optimize reaction conditions to maximize labeling efficiency while minimizing hydrolysis. [, ]
Q7: Does Sulfo-NHS-LC-Biotin exhibit any catalytic properties?
A7: Sulfo-NHS-LC-Biotin is not a catalyst. It acts as a covalent labeling reagent, forming a stable amide bond with primary amines on target proteins. [, ]
Q8: Are there any computational chemistry studies on Sulfo-NHS-LC-Biotin?
A8: While computational studies focusing specifically on Sulfo-NHS-LC-Biotin might be limited, researchers utilize molecular modeling and dynamics simulations to study the conformational changes in proteins upon biotinylation. [, ] These studies can provide insights into how biotinylation affects protein structure and function.
Q9: How do structural modifications to Sulfo-NHS-LC-Biotin affect its activity?
A9: Modifications to the spacer arm length or the introduction of charged groups can impact the membrane permeability and reactivity of Sulfo-NHS-LC-Biotin. [, ] For instance, increasing the spacer arm length might enhance its ability to access certain protein regions.
Q10: What are the common formulation strategies for Sulfo-NHS-LC-Biotin?
A10: Sulfo-NHS-LC-Biotin is typically supplied as a lyophilized powder, which needs to be reconstituted in an appropriate buffer before use. [, ] Researchers often use freshly prepared solutions to ensure optimal labeling efficiency.
Q11: Are there specific safety regulations for using Sulfo-NHS-LC-Biotin?
A11: Researchers should consult the safety data sheet provided by the supplier for specific safety guidelines. Generally, Sulfo-NHS-LC-Biotin should be handled with standard laboratory precautions, including wearing gloves and eye protection.
Q12: Does Sulfo-NHS-LC-Biotin have any relevance to PK/PD studies?
A12: Sulfo-NHS-LC-Biotin is primarily a research tool used in in vitro experiments. Its membrane impermeability limits its direct applicability in studying ADME processes in vivo. [, ]
Q13: How is Sulfo-NHS-LC-Biotin used in in vitro efficacy studies?
A13: Sulfo-NHS-LC-Biotin enables the labeling and isolation of cell surface proteins, which can then be used in various downstream applications, including:
- Studying receptor internalization and trafficking: Researchers can track the movement of biotinylated receptors within cells. [, ]
- Identifying protein-protein interactions: Biotinylated proteins can be used to pull down interacting partners. [, ]
- Investigating the effects of protein modifications: Researchers can compare the activity or localization of biotinylated versus unbiotinylated proteins. [, ]
Q14: Can Sulfo-NHS-LC-Biotin be used in in vivo studies?
A14: While Sulfo-NHS-LC-Biotin is primarily used in in vitro experiments, researchers have adapted its use for in vivo applications by perfusing organs or tissues with the reagent. [, , ] This enables the labeling of accessible proteins on the luminal surface of blood vessels or within specific organs.
Q15: Is there a concept of resistance associated with Sulfo-NHS-LC-Biotin?
A15: Resistance is not a relevant concept for Sulfo-NHS-LC-Biotin as it acts as a chemical labeling reagent and does not have a specific biological target. [, ]
Q16: What are the known toxicological effects of Sulfo-NHS-LC-Biotin?
A16: As Sulfo-NHS-LC-Biotin is primarily used as a research tool in controlled laboratory settings, detailed toxicological studies might be limited. Researchers should consult the safety data sheet for specific information.
Q17: Can Sulfo-NHS-LC-Biotin be used in drug delivery strategies?
A17: While not directly used as a drug delivery vehicle, the principle of biotin-streptavidin interaction can be employed in targeted drug delivery strategies. [, ] By conjugating drugs to biotin, researchers can target them to cells or tissues expressing streptavidin or biotin-binding antibodies.
Q18: How is Sulfo-NHS-LC-Biotin used in biomarker discovery?
A18: By labeling and isolating accessible proteins in healthy and diseased tissues, researchers can identify potential biomarkers associated with specific diseases or conditions. [, , ]
Q19: What analytical techniques are used to characterize and quantify Sulfo-NHS-LC-Biotin and its labeled products?
A19: Common analytical techniques include:
- SDS-PAGE and Western blotting: Used to separate and detect biotinylated proteins. [, , , , ]
- Mass spectrometry: Employed to identify biotinylation sites and quantify labeled proteins. [, , ]
- Fluorescence microscopy: Utilized to visualize the localization of biotinylated proteins within cells or tissues. [, , , ]
- ELISA: Used to quantify the levels of biotinylated proteins in biological samples. [, ]
- Surface plasmon resonance (SPR): Can be used to study the binding kinetics between biotinylated molecules and their binding partners. [, ]
Q20: Is there any information on the environmental impact of Sulfo-NHS-LC-Biotin?
A20: Specific information on its environmental impact might be limited due to its primary use as a research reagent. Standard laboratory waste disposal practices should be followed.
Q21: What is the solubility of Sulfo-NHS-LC-Biotin?
A21: Sulfo-NHS-LC-Biotin is highly soluble in water, making it suitable for labeling live cells and tissues. [, ]
Q22: Are there specific guidelines for validating analytical methods using Sulfo-NHS-LC-Biotin?
A22: Researchers should follow standard analytical method validation guidelines to ensure the accuracy, precision, and specificity of their chosen methods.
Q23: What measures ensure the quality and consistency of Sulfo-NHS-LC-Biotin?
A23: Suppliers typically implement quality control measures to ensure the purity and activity of Sulfo-NHS-LC-Biotin. Researchers should purchase reagents from reputable suppliers and store them according to the manufacturer's recommendations.
Q24: Does Sulfo-NHS-LC-Biotin interact with drug transporters or metabolizing enzymes?
A24: As a research reagent primarily used in vitro, detailed information on its interaction with drug transporters or metabolizing enzymes in vivo is limited.
Q25: Is Sulfo-NHS-LC-Biotin biocompatible?
A25: Sulfo-NHS-LC-Biotin is generally considered biocompatible for in vitro applications at commonly used concentrations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














